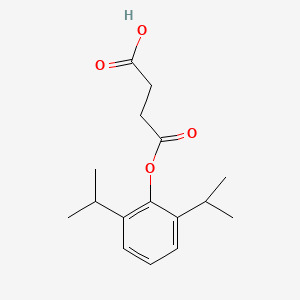

Propofol hemisuccinate

Description

Properties

CAS No. |

184869-48-5 |

|---|---|

Molecular Formula |

C16H22O4 |

Molecular Weight |

278.34 g/mol |

IUPAC Name |

4-[2,6-di(propan-2-yl)phenoxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C16H22O4/c1-10(2)12-6-5-7-13(11(3)4)16(12)20-15(19)9-8-14(17)18/h5-7,10-11H,8-9H2,1-4H3,(H,17,18) |

InChI Key |

ORMHJJCIJXWHFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Nuclear Magnetic Resonance Spectroscopy

¹H-NMR (500 MHz, D₂O):

-

δ 1.13–1.21 ppm (d, 12H, di-isopropyl CH₃)

-

δ 2.62–2.94 ppm (m, 4H, succinyl CH₂)

³¹P-NMR analysis of phosphate derivatives showed a characteristic signal at δ −9.70 ppm, confirming the absence of phosphorous-containing impurities.

Mass Spectrometry

High-resolution ESI-MS:

Industrial-Scale Production Considerations

Patent US6362234B1 outlines a cGMP-compliant process featuring:

-

Solvent system : Ethanol/water (3:1 v/v) for crystallization

-

Purification : Activated charcoal treatment to remove phenolic byproducts

Critical quality control parameters include:

-

Residual solvent limits: <500 ppm for ethanol

-

Rotamer ratio: <5% minor form by HPLC

-

Hydrolysis rate: ≥95% conversion to propofol in human plasma at 37°C/24h

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct esterification | 78–85 | 98.5 | Industrial |

| Succinyl chloride route | 65–72 | 95.2 | Lab-scale |

| NaBH₄–I₂ reduction | 60–65 | 97.8 | Pilot-scale |

The direct esterification method remains the gold standard for balance of yield and scalability, while the succinyl chloride route enables specialized applications in targeted drug delivery .

Chemical Reactions Analysis

Types of Reactions: Propofol Hemisuccinate undergoes various chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed to release Propofol and succinic acid.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in typical usage scenarios.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Oxidation: Strong oxidizing agents can oxidize the compound, although this is not a typical reaction for its intended use.

Major Products Formed:

Hydrolysis: Propofol and succinic acid are the primary products of hydrolysis.

Oxidation: Oxidation products depend on the specific conditions and reagents used.

Scientific Research Applications

Neurological Applications

Multiple Sclerosis Treatment

Propofol hemisuccinate has been investigated for its potential in treating multiple sclerosis, particularly during acute exacerbations. A study demonstrated that administering this compound significantly reduced the severity of experimental autoimmune encephalomyelitis in rats, suggesting its role in modulating inflammatory responses in the central nervous system . Histological analyses indicated that treatment led to reduced inflammatory markers and oxidative stress levels in neuronal tissues.

Seizure Protection

Research has shown that this compound can provide seizure protection through intrapulmonary delivery. In rodent models, it was found that this compound could be administered as an aqueous solution, effectively preventing seizures induced by pentylenetetrazol without causing general anesthesia at lower doses . This property makes it a promising candidate for acute seizure management.

Neuroprotective Effects

The antioxidative properties of this compound have been highlighted in studies focusing on neuronal protection against oxidative injury. It has been shown to protect neuronal cells from glutamate-induced toxicity, which is crucial in neurodegenerative diseases . The compound's ability to reduce reactive oxygen species accumulation positions it as a potential therapeutic agent for conditions characterized by oxidative stress.

Pain Management

Migraine Treatment

Recent studies have evaluated the efficacy of this compound in managing severe migraine headaches. A case report indicated that subanesthetic doses of propofol led to significant pain relief in patients unresponsive to conventional treatments. In a cohort study, 29.4% of patients treated with propofol achieved substantial pain reduction compared to higher rates observed with other medications like metoclopramide . This suggests that this compound may serve as an alternative for acute migraine management.

Surgical Applications

Anesthesia Protocols

this compound's rapid onset and short duration make it suitable for various surgical procedures requiring anesthesia. Its formulation allows for different infusion methods, including conventional and targeted infusions, enhancing its utility in both outpatient and inpatient settings . This versatility is particularly beneficial in procedures like hysteroscopic examinations where quick recovery times are desired.

Table: Summary of Key Research Findings on this compound

Mechanism of Action

Propofol Hemisuccinate exerts its effects by being converted to Propofol in the body. Propofol acts on the central nervous system by potentiating the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA A receptor . This action results in sedation, hypnosis, and anesthesia. The conversion of this compound to Propofol is essential for its activity, as the hemisuccinate ester itself is not active .

Comparison with Similar Compounds

Propofol Derivatives: Esters and Phosphate Prodrugs

Propofol hemisuccinate belongs to a class of propofol prodrugs designed to overcome the solubility limitations of the parent compound. Key analogs include:

Key Insights :

- Fospropofol disodium is the only FDA-approved propofol prodrug, highlighting challenges in translating preclinical success (e.g., this compound’s neuroprotection) to clinical use .

- This compound uniquely combines anesthetic and antioxidant effects, making it a candidate for neuroinflammatory conditions like multiple sclerosis .

Hemisuccinate Derivatives in Other Therapeutic Contexts

The hemisuccinate group is a common modification to enhance solubility or bioactivity. Comparisons with non-propofol hemisuccinate derivatives reveal context-dependent effects:

Key Insights :

- The hemisuccinate group can either enhance (e.g., isoobtusol) or diminish (e.g., elatol) bioactivity, depending on the parent molecule’s structure .

- In this compound, the modification primarily improves solubility while preserving neuroprotective effects .

Research Findings and Clinical Implications

Neuroprotective and Anti-Inflammatory Effects

This compound outperforms other propofol derivatives in preclinical neuroprotection:

- EAE Model : Daily administration (100 mg/kg) reduced maximum disease scores by 50% and spinal cord inflammation in rats .

- Oxidative Stress: Lowered nitrotyrosine levels without affecting inducible nitric oxide synthase (iNOS), indicating ROS-specific scavenging .

- Cortical Spreading Depression (CSD) : Suppressed CSD velocity in cerebral cortex models, suggesting utility in migraine or stroke .

In contrast, fospropofol disodium lacks reported neuroprotective benefits, as its rapid hydrolysis limits sustained antioxidant activity .

Biological Activity

Propofol hemisuccinate is a water-soluble prodrug of propofol, a widely used anesthetic agent. This compound has garnered attention due to its unique pharmacological properties, particularly its biological activity in various neurological and physiological contexts. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

this compound (CHO) is an ester derivative of propofol that improves its solubility in aqueous environments, making it suitable for intravenous administration. Its structure includes a phenolic backbone that retains the antioxidant properties of propofol while enhancing its pharmacokinetic profile .

Mechanism of Action

this compound primarily exerts its effects through modulation of GABA(A) receptors, similar to propofol. It enhances GABAergic transmission, leading to increased inhibitory neurotransmission in the central nervous system (CNS). Additionally, it has been shown to inhibit glutamate receptors, thereby reducing excitatory neurotransmission, which is crucial for its anesthetic and neuroprotective effects .

Neuroprotective Effects

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In experimental models, it has been shown to protect neuronal cells from oxidative stress by lowering levels of reactive oxygen species (ROS). For instance, a study demonstrated that treatment with this compound reduced nitrotyrosine levels in rat models of autoimmune encephalomyelitis, suggesting a decrease in oxidative damage .

Case Study: Multiple Sclerosis Model

In a controlled study involving rats with experimental autoimmune encephalomyelitis (EAE), administration of this compound resulted in a significant reduction in clinical scores and inflammatory responses. Histological analysis revealed decreased inflammatory cell infiltration in the spinal cord, supporting its potential as a therapeutic agent for acute exacerbations of multiple sclerosis .

Autophagy Regulation

Recent studies have highlighted the role of this compound in modulating autophagy pathways. Autophagy is crucial for cellular homeostasis and survival under stress conditions. This compound has been reported to influence autophagic processes by upregulating proteins such as Beclin-1 and LC3-II while downregulating p62, which is associated with neurodegenerative diseases .

| Study | Findings |

|---|---|

| Liu et al. (2019) | Propofol promotes apoptosis and autophagy via LC3 regulation. |

| Zhang et al. (2021) | Induces autophagy in neuronal cells; neuroprotective effects noted. |

| Sun et al. (2018) | Reduces autophagy levels in ischemia/reperfusion injury models. |

Clinical Implications

The unique properties of this compound suggest several clinical applications beyond anesthesia:

- Neuroprotection : Its ability to reduce oxidative stress and modulate autophagy may make it beneficial in treating neurodegenerative diseases.

- Anticonvulsant Effects : Studies have indicated that this compound can protect against seizures when delivered intrapulmonary, demonstrating its potential as an anticonvulsant agent at subanesthetic doses .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing Propofol Hemisuccinate to ensure reproducibility?

- Methodological Answer : Synthesis should follow established protocols for esterification of propofol with succinic anhydride under controlled anhydrous conditions, using catalysts like DMAP. Post-synthesis, purity must be verified via HPLC-MS (≥98% purity) and structural confirmation via H/C NMR spectroscopy. For reproducibility, experimental details (solvent ratios, reaction time, temperature) must be explicitly documented in the main manuscript, with raw spectral data provided in supplementary materials .

Q. How should in vitro assays be designed to evaluate the neuroprotective efficacy of this compound?

- Methodological Answer : Use the PICOT framework (Population: neuronal cell lines; Intervention: this compound at varying concentrations; Comparison: untreated controls or propofol alone; Outcome: cell viability via MTT assay; Time: 24–72 hours). Include oxidative stress models (e.g., HO-induced injury) and validate results with parallel assays like ROS detection and caspase-3 activity measurements .

Q. What are the critical parameters for assessing the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies under varying pH (4–9), temperatures (4°C, 25°C, 40°C), and light exposure. Analyze degradation products via LC-MS and quantify parent compound retention using validated calibration curves. Report sampling intervals, storage conditions, and statistical confidence intervals (e.g., 95% CI for half-life calculations) .

Advanced Research Questions

Q. How can researchers address conflicting data on this compound’s efficacy in different neurological injury models?

- Methodological Answer : Perform a systematic review of preclinical studies to identify variables such as dosing regimens, animal species (rats vs. mice), and injury induction methods (e.g., MCAO vs. traumatic brain injury). Use meta-regression to analyze heterogeneity sources. Validate findings through head-to-head comparative studies with standardized protocols (e.g., identical outcome measures like infarct volume quantification via MRI) .

Q. What experimental strategies can elucidate the molecular mechanisms underlying this compound’s anti-inflammatory effects in autoimmune encephalomyelitis?

- Methodological Answer : Employ transcriptomic profiling (RNA-seq) of CNS tissues in EAE mouse models treated with this compound. Cross-reference differentially expressed genes with pathways like NF-κB or autophagy (e.g., LC3-II/LC3-I ratio via Western blot). Use knockout models (e.g., ATG5 mice) to confirm pathway specificity. Include sham-operated controls and blinded histological assessments .

Q. How can researchers optimize pharmacokinetic studies to compare this compound with other propofol derivatives?

- Methodological Answer : Design crossover studies in rodents with serial blood/brain sampling. Use physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution differences. Measure free vs. protein-bound fractions via equilibrium dialysis and correlate with efficacy metrics (e.g., ED for neuroprotection). Validate assays with internal standards (e.g., deuterated propofol) to minimize matrix effects .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to fit dose-response curves. Report IC/EC values with 95% confidence intervals. For in vivo data, use mixed-effects models to adjust for inter-individual variability. Include power analysis in the study design to justify sample sizes and predefine exclusion criteria to reduce bias .

Key Considerations for Data Reporting

- Experimental Replicability : Document all synthetic steps, analytical conditions, and statistical parameters in the main text or supplementary materials .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and declare ethical approval (e.g., IACUC protocol numbers) .

- Conflict Resolution : Address contradictory findings through transparent discussion of methodological limitations (e.g., batch-to-batch variability in compound synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.